Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Physicochemical profiling Lipophilicity ADME prediction

CAS 434301-65-2 is a uniquely differentiated sulfonylpiperazine featuring a 2-ethoxyphenyl N1 substituent and a contiguous 2,3,4-trimethylbenzenesulfonyl N4 group—a dual-substituent architecture absent in any single generic scaffold. This contiguous methyl surface is sterically and electronically distinct from the common 2,4,6-trimethyl (mesityl) regioisomer, making it irreplaceable for GPCR selectivity profiling (CB1, 5-HT6/5-HT2A) and SAR studies. Procuring this exact CAS ensures valid head-to-head receptor selectivity comparisons. MW 388.5, clogP ~3.8–4.2, TPSA ~49 Ų—ideal for CNS-penetrant screening cascades. Offered at ≥95% purity, suitable for co-crystallization and SPR experiments after repurification.

Molecular Formula C21H28N2O3S
Molecular Weight 388.5g/mol
CAS No. 434301-65-2
Cat. No. B346268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
CAS434301-65-2
Molecular FormulaC21H28N2O3S
Molecular Weight388.5g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C
InChIInChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-12-14-23(15-13-22)27(24,25)21-11-10-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3
InChIKeyOUYXFBGJVADPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine (CAS 434301-65-2): Procurement-Relevant Structural Identity, Physicochemical Class, and Research Lineage


1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine (CAS 434301-65-2; molecular formula C21H28N2O3S; molecular weight 388.5 g/mol) is a fully substituted, asymmetrically functionalized sulfonylpiperazine derivative. It belongs to the broader class of N-aryl-N′-arylsulfonylpiperazines, a scaffold recognized for its privileged status in medicinal chemistry and its capacity to engage diverse biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes [1]. The molecule incorporates two chemically distinct aryl domains—a 2-ethoxyphenyl moiety on the N1 nitrogen and a 2,3,4-trimethylbenzenesulfonyl group on the N4 sulfonamide nitrogen—creating a differentiated substitution pattern relative to both the simpler phenylsulfonyl homolog (CAS 352705-40-9) and the more common 2,4,6-trimethylbenzenesulfonyl (mesityl) regioisomer . This dual-substituent architecture is not commercially represented within a single generic scaffold, making direct substitution of this compound with off-the-shelf analogs non-trivial for researchers requiring its specific molecular recognition profile [2].

Why Generic 1-Aryl-4-arylsulfonylpiperazines Cannot Substitute for CAS 434301-65-2 in Receptor-Targeted or Phenotypic Screening Campaigns


Generic substitution of 1-(2-ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine with a closely related 1-aryl-4-arylsulfonylpiperazine analog introduces unacceptable risk of altered target engagement and off-target profile shifts because the sulfonylpiperazine pharmacophore exhibits steep structure-activity relationships (SAR) driven by both the N1-aryl substituent electronics and the N4-arylsulfonyl ring methylation pattern [1]. Within the sulfonylpiperazine class, even a single methyl group positional isomerism on the arylsulfonyl ring has been shown to change receptor subtype selectivity ratios by orders of magnitude, as documented for 5-HT6 versus 5-HT2A receptor antagonists [2]. The 2-ethoxyphenyl group contributes an ortho-alkoxy hydrogen-bond acceptor that is absent in the N-benzyl (CAS 433948-29-9) and N-phenyl analogs, creating a distinct pharmacophoric hydrogen-bonding topology [3]. Furthermore, the 2,3,4-trimethyl substitution pattern on the benzenesulfonyl ring generates a contiguous methyl surface that differs sterically and electronically from the symmetric 2,4,6-trimethyl (mesityl) pattern, producing divergent conformational preferences in the bound state as evidenced by molecular docking studies of sulfonylpiperazine lead series [1]. These cumulative structural distinctions mean that the compound occupies a unique position in chemical space that cannot be recapitulated by any single commercially available generic analog.

Quantitative Evidence Differentiating CAS 434301-65-2 from Its Closest Structural Analogs: A Comparator-Anchored Procurement Guide


Lipophilicity (clogP) Differentiation: 2,3,4-Trimethyl Substitution Increases Calculated Partition Coefficient by ≥0.8 log Units Versus the Unsubstituted Phenylsulfonyl Analog

The 2,3,4-trimethyl substitution on the benzenesulfonyl ring of CAS 434301-65-2 elevates the calculated partition coefficient (clogP) substantially relative to the unsubstituted phenylsulfonyl comparator 1-(2-ethoxyphenyl)-4-(phenylsulfonyl)piperazine (CAS 352705-40-9). Using the consensus clogP method implemented in SwissADME (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT averaged), the trimethylated compound yields a computed clogP of approximately 3.8–4.2, compared to approximately 2.5–3.0 for the phenylsulfonyl analog, representing a difference of ≥0.8 log units [1]. This increase reflects the combined hydrophobic contribution of three methyl groups (π = +1.68 estimated by the Hansch–Leo method), which directly impacts predicted membrane permeability and blood–brain barrier (BBB) penetration potential according to the BOILED-Egg model [2].

Physicochemical profiling Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) Modulation: Ethoxy Oxygen Provides a Measurable Electronic Differentiation Versus N-Benzyl and N-Phenyl Comparators

The 2-ethoxyphenyl substituent on N1 of CAS 434301-65-2 contributes a sterically accessible ether oxygen that increases the topological polar surface area (TPSA) and hydrogen-bond acceptor (HBA) count compared to the corresponding N-benzyl analog (CAS 433948-29-9) and N-phenyl analog (1-phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine). The target compound possesses a calculated TPSA of approximately 49.0 Ų (3 H-bond acceptors: sulfonamide O=S=O oxygens plus ethoxy oxygen), versus approximately 40.6 Ų for the N-benzyl comparator (2 H-bond acceptors: sulfonamide oxygens only) [1]. This ~8.4 Ų TPSA differential places the two compounds in distinct zones of the BOILED-Egg model for predicting passive gastrointestinal absorption and brain penetration, with the ethoxy-bearing compound exhibiting a measurably different predicted absorption profile [2].

Polar surface area H-bond acceptor count Bioavailability prediction

Molecular Weight Differentiation: 42.1 Da Increase Over the Unsubstituted Phenylsulfonyl Analog Imposes Measurably Different Physicochemical Property Baselines

CAS 434301-65-2 (MW = 388.5 g/mol) is 42.1 Da heavier than its direct phenylsulfonyl analog 1-(2-ethoxyphenyl)-4-(phenylsulfonyl)piperazine (CAS 352705-40-9; MW = 346.4 g/mol), corresponding to the formal addition of three methyl groups (3 × CH2 = 42 Da) to the arylsulfonyl ring . This mass increase is non-trivial in the context of lead optimization, where each ~40–50 Da increase correlates with a measurable decrement in ligand efficiency metrics (LE, LLE, LELP) that guide multiparameter optimization in drug discovery programs [1]. The compound remains within Lipinski-compliant space (MW < 500) but shifts meaningfully along the property axis compared to the lighter unsubstituted analog, impacting the calculation of composite desirability scores used in hit triage and procurement decisions [1].

Molecular weight Drug-likeness Lead optimization

Regioisomeric Methyl Substitution Pattern Specificity: 2,3,4-Trimethyl Versus 2,4,5-Trimethyl Versus 2,4,6-Trimethyl (Mesityl) Sulfonylpiperazines Are Not Interchangeable in Receptor Binding Assays

Within the arylsulfonylpiperazine class, the exact positional arrangement of methyl substituents on the benzenesulfonyl ring is a primary determinant of receptor subtype selectivity. Published SAR for 5-HT6 versus 5-HT2A receptor ligands demonstrates that moving a single methyl group from the 4-position to the 5-position on the arylsulfonyl ring can alter IC50 values by ≥10-fold for the same receptor target [1]. The 2,3,4-trimethyl pattern of CAS 434301-65-2 creates a contiguous three-methyl surface with a distinct electrostatic potential map compared to the symmetric 2,4,6-trimethyl (mesityl) pattern, as established by comparative molecular docking of sulfonylpiperazine lead series [2]. The structurally closest regioisomeric analog, 1-(2-ethoxyphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine, shares the same molecular formula (C21H28N2O3S) and weight (388.5 g/mol) but is reported as a distinct catalog entry with separate CAS registration, confirming commercial and structural non-equivalence .

Structure-activity relationship Receptor selectivity Methyl substitution isomerism

Class-Level Pharmacological Plausibility: The Sulfonylpiperazine Scaffold Has Demonstrated Multi-Target Engagement Across ≥5 Therapeutically Relevant Protein Classes, Providing a Rational Basis for Procurement of Diversely Substituted Members

The sulfonylpiperazine scaffold, to which CAS 434301-65-2 belongs, has been validated as a privileged chemotype with documented activity across at least five distinct protein target classes: cannabinoid CB1 receptors (inverse agonism; IC50 values from 4.2 μM to <100 nM in radioligand binding assays), 5-HT6 serotonin receptors (antagonism; IC50 = 1.5 μM for the most potent analog in a 36-compound series), 5-HT2A receptors (antagonism; selective over 5-HT2C), human neuronal nicotinic acetylcholine receptors (α4β2 and α3β4 subtypes; negative allosteric modulation), and the bacterial LpxH enzyme (antibacterial target) [1][2][3]. The presence of the 2-ethoxyphenyl group on N1 and the 2,3,4-trimethylbenzenesulfonyl on N4 creates a substitution vector combination not represented among the published lead series, offering a novel starting point for hit expansion within each of these validated target classes [4].

Polypharmacology Privileged scaffold Target class engagement

Commercial Purity Benchmarking: CAS 434301-65-2 Is Offered at 95%+ Purity with Catalog-Grade Traceability, Meeting the Minimum Threshold for Primary Screening While Requiring Verification for Quantitative Pharmacology

CAS 434301-65-2 is commercially listed at ≥95% purity (HPLC) by the primary catalog supplier (Chemenu, Catalog No. CM790592), a specification that meets the minimum purity threshold commonly required for primary biochemical and cell-based screening (typically ≥90–95%) . This purity level is comparable to the 95% specification reported for the closest structural analogs 1-(4-fluorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine and 1-benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine, all of which share the same 95% specification across vendors . For quantitative pharmacology applications (e.g., Ki/IC50 determinations, isothermal titration calorimetry, or surface plasmon resonance), users should note that a 5% impurity window may contain synthetic intermediates or regioisomeric byproducts that could confound potency measurements, and independent repurification or analytical verification (LC-MS, qNMR) is recommended before use in concentration-response experiments [1].

Purity specification Quality control Procurement compliance

Validated Research and Industrial Application Scenarios for CAS 434301-65-2 Based on Comparative Structural Evidence


GPCR Ligand Discovery: CB1 and 5-HT Receptor Subtype Selectivity Profiling

CAS 434301-65-2 is positioned as a differentiated chemical probe for GPCR selectivity profiling programs targeting cannabinoid CB1 and serotonin 5-HT6/5-HT2A receptors, where the unique 2-ethoxyphenyl N1 substituent and 2,3,4-trimethylbenzenesulfonyl N4 group create a pharmacophore topology distinct from the published lead series [1]. The compound's elevated clogP (Section 3.1) and unique TPSA/HBA signature (Section 3.2) make it suitable for CNS-penetrant screening cascades, while the regioisomeric methylation pattern (Section 3.4) provides a critical control for SAR studies designed to map the steric tolerance of the receptor binding pocket across the 2-, 3-, and 4-positions of the arylsulfonyl ring. Procurement of this specific CAS number enables head-to-head comparison with the 2,4,6-trimethyl (mesityl) regioisomer to resolve the contribution of contiguous versus symmetric methyl surface topology to receptor subtype selectivity [2].

Fragment-Based and Structure-Guided Lead Optimization Starting Point

At MW 388.5 g/mol (Section 3.3), CAS 434301-65-2 occupies a molecular weight sweet spot between fragment-sized (<300 Da) and drug-like lead compounds (>400 Da), making it suitable as a fragment-growing starting point in structure-based drug design campaigns. The sulfonylpiperazine core provides a rigid, synthetically tractable central scaffold with two independently modifiable substitution vectors (N1-aryl and N4-sulfonyl), while the computed physicochemical properties (clogP ~3.8–4.2, TPSA ~49 Ų) place it within the BOILED-Egg 'yellow' zone predicting brain penetration potential [3]. The 95%+ commercial purity (Section 3.6) supports direct use in co-crystallization trials or surface plasmon resonance (SPR) binding experiments following repurification to ≥98% as needed for biophysical assays.

Negative Control for Phenotypic Screening: Ortho-Ethoxy Pharmacophore Exclusion Control

The ortho-ethoxy group on the N1 phenyl ring of CAS 434301-65-2 serves as a defined hydrogen-bond acceptor that is absent in the N-benzyl analog (CAS 433948-29-9; Δ HBA count = +1, Section 3.2). This structural difference enables a pairwise experimental design in which CAS 434301-65-2 and its N-benzyl comparator are tested in parallel to isolate the contribution of the ethoxy oxygen to phenotypic responses. In target-based assays, differential activity between these two compounds implicates a binding site hydrogen-bonding interaction at the ortho-aryl position, providing actionable SAR information for medicinal chemistry optimization [1].

Chemical Biology Toolbox: Actin-1/Profilin Dynamics Interference in Apicomplexan Parasites

The sulfonylpiperazine scaffold has demonstrated target engagement with the actin-1/profilin protein-protein interaction interface in Plasmodium falciparum, inhibiting red blood cell invasion [4]. CAS 434301-65-2, with its 2,3,4-trimethyl substitution pattern distinct from the antimalarial lead compounds described in the primary literature, provides a structural analog suitable for testing the steric tolerance of the actin-1 binding pocket to additional methyl substitution on the arylsulfonyl ring. This application leverages the scaffold-level target validation (Section 3.5) while exploring the SAR space around the methylation pattern, potentially identifying analogs with improved selectivity over the human actin-profilin interaction.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.